molecular formula C19H21N3O5 B12027480 N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide CAS No. 769150-70-1

N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide

Cat. No.: B12027480
CAS No.: 769150-70-1
M. Wt: 371.4 g/mol
InChI Key: LCUDXISMLCZMKW-RGVLZGJSSA-N
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Description

N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide typically involves the condensation of 4-methylphenylhydrazine with 3,4,5-trimethoxybenzaldehyde, followed by the reaction with acetic anhydride. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted acetamide derivatives .

Scientific Research Applications

N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide
  • 2-(4-Methylphenyl)-N’-(3,4,5-trimethoxybenzylidene)-4-quinolinecarbohydrazide

Uniqueness

N-(4-Methylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its trimethoxybenzylidene moiety, in particular, plays a crucial role in its interactions with molecular targets, setting it apart from similar compounds .

Properties

CAS No.

769150-70-1

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-(4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H21N3O5/c1-12-5-7-14(8-6-12)21-18(23)19(24)22-20-11-13-9-15(25-2)17(27-4)16(10-13)26-3/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

LCUDXISMLCZMKW-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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